1-Chloro-1,2-difluoroethane
Overview
Description
1-Chloro-1,2-difluoroethane is an organofluorine compound with the molecular formula C₂H₃ClF₂. It is a colorless, odorless gas that is typically shipped as a liquid under its own vapor pressure. This compound is part of the hydrochlorofluorocarbon family and is known for its applications in various industrial processes.
Mechanism of Action
Target of Action
1-Chloro-1,2-difluoroethane, also known as HCFC-142b, is a man-made compound that belongs to the hydrochlorofluorocarbon (HCFC) family It’s known to interact with the atmosphere when released, contributing significantly to both ozone depletion and global warming .
Mode of Action
It’s known to undergo various chemical reactions in the environment, particularly in the atmosphere . When released, it interacts with other gases and particles in the air, contributing to complex atmospheric processes .
Biochemical Pathways
It’s known to participate in various chemical reactions, especially when it’s released into the atmosphere .
Pharmacokinetics
Its physical and chemical properties, such as its boiling point and critical temperature , suggest that it would volatilize rapidly from water and soil surfaces .
Result of Action
The release of this compound into the environment has significant effects. It contributes to both ozone depletion and global warming . Its release can also lead to the production of other compounds through various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-1,2-difluoroethane can be synthesized through the fluorination of 1,1,2-trichloroethane using hydrogen fluoride in the presence of a fluorination catalyst. The reaction typically occurs in the gas phase and involves the use of catalysts such as chromium oxide .
Industrial Production Methods: The industrial production of this compound involves the same fluorination process, where 1,1,2-trichloroethane is reacted with hydrogen fluoride in the presence of a fluorination catalyst. This method is efficient and yields high purity this compound .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-1,2-difluoroethane undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with chlorine in the presence of light to form products such as 1,2-dichloro-1,1-difluoroethane and 1,1-dichloro-1,2-difluoroethane.
Dehydrochlorination: This reaction involves the removal of hydrogen chloride to form vinylidene fluoride, a key monomer in the production of polyvinylidene fluoride.
Common Reagents and Conditions:
Chlorine: Used in substitution reactions under light conditions.
Hydrogen Fluoride: Used in the fluorination process.
Catalysts: Chromium oxide and other metal-based catalysts are commonly used.
Major Products:
Vinylidene Fluoride: Formed through dehydrochlorination.
1,2-Dichloro-1,1-difluoroethane: Formed through substitution reactions.
Scientific Research Applications
1-Chloro-1,2-difluoroethane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other fluorinated compounds.
Industry: Employed in the production of refrigerants and foam blowing agents.
Comparison with Similar Compounds
1,1-Difluoroethane: Another fluorinated hydrocarbon used as a refrigerant.
1,2-Difluoroethane: An isomer of 1-Chloro-1,2-difluoroethane with different chemical properties.
1-Chloro-1,1-difluoroethane: A similar compound used in refrigerants and foam blowing agents.
Uniqueness: this compound is unique due to its specific molecular structure, which allows it to undergo selective reactions such as dehydrochlorination to form vinylidene fluoride. This property makes it valuable in the production of polyvinylidene fluoride, a material with wide industrial applications .
Properties
IUPAC Name |
1-chloro-1,2-difluoroethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3ClF2/c3-2(5)1-4/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVSDUIHNGNMBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3ClF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70861882 | |
Record name | 1-Chloro-1,2-difluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70861882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338-64-7 | |
Record name | 1-Chloro-1,2-difluoroethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000338647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Chloro-1,2-difluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70861882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-CHLORO-1,2-DIFLUOROETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/475N9DO93P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-chloro-1,2-difluoroethane exert its toxic effects?
A: This compound exhibits high toxicity through inhalation []. Research suggests its toxicity stems from its metabolism into fluoroacetate within the body []. Fluoroacetate is a known poison that disrupts the citric acid cycle (Krebs cycle) by inhibiting the enzyme aconitase. This inhibition leads to the accumulation of citrate in tissues and serum, ultimately causing severe metabolic dysfunction [].
Q2: What evidence suggests that this compound's toxicity is due to fluoroacetate production?
A2: Several lines of evidence support this conclusion:
- Clinical signs: Rats exposed to this compound displayed symptoms characteristic of fluoroacetate poisoning, including lethargy, hunched posture, and convulsions [].
- Citrate accumulation: Exposure to the compound caused a significant increase in citrate levels in both serum and heart tissue, a hallmark of fluoroacetate poisoning [].
- Fluoroacetate detection: Analysis of urine from exposed rats confirmed the presence of fluoroacetate []. Additionally, fluorocitrate, a product of fluoroacetate and oxaloacetate, was found in the kidneys of exposed rats [].
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